molecular formula C12H16O B14236600 Dodeca-2,4-dien-6-ynal CAS No. 207293-18-3

Dodeca-2,4-dien-6-ynal

Cat. No.: B14236600
CAS No.: 207293-18-3
M. Wt: 176.25 g/mol
InChI Key: POSMIDXMBJICBI-UHFFFAOYSA-N
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Description

Dodeca-2,4-dien-6-ynal is an organic compound characterized by its unique structure, which includes both double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-2,4-dien-6-ynal can be synthesized through several methods. One common approach involves the lithiation of terminal acetylenes, followed by 1,2-addition to acrolein. This is then followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of selenium chemistry and other reagents in a controlled environment ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4-dien-6-ynal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Dodeca-2,4-dien-6-ynal has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dodeca-2,4-dien-6-ynal exerts its effects involves its interaction with molecular targets and pathways. For instance, it may act on specific enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodeca-2,4-dien-6-ynal is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous.

Properties

CAS No.

207293-18-3

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

dodeca-2,4-dien-6-ynal

InChI

InChI=1S/C12H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-5H2,1H3

InChI Key

POSMIDXMBJICBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=CC=CC=O

Origin of Product

United States

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